![molecular formula C16H16N4O B2528679 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide CAS No. 862811-53-8](/img/structure/B2528679.png)
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide
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Overview
Description
“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline, has been reported . The InChI Code for this compound is 1S/C13H12N4/c1-9-12(10-4-2-5-11(14)8-10)16-13-15-6-3-7-17(9)13/h2-8H,14H2,1H3 .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction led to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide .Physical And Chemical Properties Analysis
The physical form of a similar compound, 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline, is reported to be solid . Its molecular weight is 224.27 .Scientific Research Applications
Antitubercular Activity
Imidazo[1,2-a]pyrimidines, including our compound of interest, have demonstrated promising antitubercular properties. Researchers have explored their efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). For instance, Q203 , a related compound, exhibited significant antimycobacterial activity in an acute TB mouse model, leading to substantial reductions in bacterial load . Investigating the specific mechanism of action and optimizing the structure for enhanced efficacy remains an active area of research.
Photophysical Applications
Beyond their biological activities, imidazo[1,2-a]pyrimidines exhibit interesting photophysical properties. Researchers have explored their use as fluorescent probes, sensors, and imaging agents. Their unique emission profiles and solvatochromic behavior make them valuable tools for studying cellular processes and visualizing biological structures.
Mechanism of Action
Target of Action
The primary target of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide is the human Resolvin D1 Receptor DRV1 . This receptor plays a crucial role in resolving inflammation and promoting healing in the body .
Mode of Action
N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide acts as an agonist for the human Resolvin D1 Receptor DRV1 . This means that it binds to this receptor and activates it, triggering a series of biochemical reactions that lead to the resolution of inflammation .
Biochemical Pathways
The activation of the Resolvin D1 Receptor DRV1 by N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide leads to the initiation of several biochemical pathways that are involved in resolving inflammation . These pathways result in the reduction of pro-inflammatory signals and the promotion of healing processes .
Result of Action
The activation of the Resolvin D1 Receptor DRV1 by N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide leads to the resolution of inflammation . This results in the reduction of swelling, pain, and other symptoms associated with inflammation . Additionally, it promotes the healing of the affected tissues .
Future Directions
properties
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFRMAUSKIFZEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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